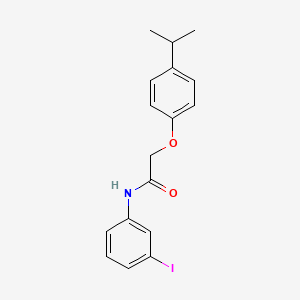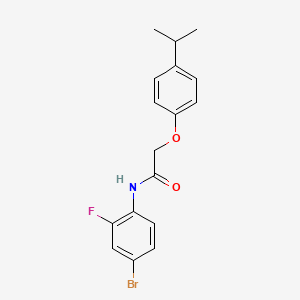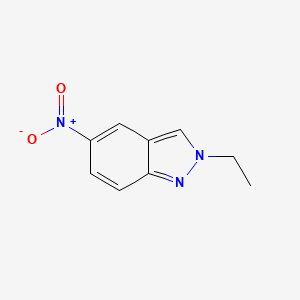
2-Ethyl-5-nitroindazole
Vue d'ensemble
Description
2-Ethyl-5-nitroindazole is a chemical compound that has been studied for its potential applications . It is an organic compound that contains a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .
Synthesis Analysis
The synthesis of this compound involves a reaction of 2-methyl-4-nitroaniline with sodium nitrite in acetic acid. The reaction is stirred at room temperature for 72 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 24 bonds. These include 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .Applications De Recherche Scientifique
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
2-Ethyl-5-nitroindazole derivatives have been investigated for their potential in treating HIV. Research conducted by De Martino et al. (2005) explored a novel family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), active at submicromolar concentration, derived from this compound (De Martino et al., 2005).
Corrosion Inhibition
5-nitroindazole, closely related to this compound, has been studied for its effectiveness in preventing copper corrosion in a 3.0% NaCl solution. The research by Qiang et al. (2015) demonstrated that 5-nitroindazole is a highly efficient mixed-type inhibitor, with an inhibition efficiency of up to 99% at 0.4 mM concentration (Qiang et al., 2015).
Synthesis and Biological Importance
Samadhiya et al. (2014) synthesized a series of compounds starting from 6-nitroindazole, which share structural similarities with this compound. These compounds were evaluated for their antibacterial, antifungal, and anti-tubercular activities, as well as anti-inflammatory properties (Samadhiya et al., 2014).
Methylation and Chemical Reactions
The study of the methylation of indazoles, including 5-nitroindazole, provides insights into the chemical reactions and properties of these compounds. Research by Jaffari and Nunn (1974) highlighted the formation of different methyl derivatives under varying conditions, contributing to the understanding of their chemical behavior (Jaffari & Nunn, 1974).
Photonic Applications
Investigations into the nonlinear optical properties of hydrazone derivatives, including compounds with 5-nitroindazole moieties, have been conducted for potential photonic applications. Nair et al. (2022) explored these properties, indicating promising uses in photonic devices (Nair et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Ethyl-5-nitroindazole primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
This compound interacts with NOS by inhibiting its activity This inhibition prevents the synthesis of NO, leading to changes in cellular signaling pathways that rely on NO
Biochemical Pathways
The inhibition of NOS by this compound affects various biochemical pathways. NO plays a crucial role in several physiological processes, including vasodilation, immune defense, and neurotransmission . By inhibiting NOS, this compound can potentially influence these pathways, although the specific downstream effects are dependent on the cellular context and require further investigation.
Pharmacokinetics
It has been shown to satisfy the admet (absorption, distribution, metabolism, excretion, toxicity) criteria, indicating its potential as a drug candidate
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of NOS and the subsequent reduction in NO production. This can lead to changes in cellular signaling and potentially influence various physiological processes. For instance, in the context of lung cancer, this compound has been identified as a multitargeted inhibitor that can potentially treat the disease by targeting multiple proteins that control cell division and growth hormone mediates simultaneously .
Analyse Biochimique
Biochemical Properties
2-Ethyl-5-nitroindazole plays a significant role in biochemical reactions. It has been identified as a multitargeted inhibitor that potentially can treat lung cancer . It interacts with major proteins such as ribosomal protein S6 kinase alpha-6, cyclic-dependent protein kinase 2, and insulin-like growth factor 1 . The nature of these interactions involves binding to these proteins, inhibiting their function, and thus affecting the biochemical pathways they are involved in .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with key proteins involved in cell division and growth hormone mediation . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets multiple proteins that control cell division and growth hormone mediates simultaneously, reducing the burden of the pharmaceutical industry by reducing the resistance chance .
Metabolic Pathways
It’s understood that it interacts with enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-ethyl-5-nitroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-6-7-5-8(12(13)14)3-4-9(7)10-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQCKGUIXULLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-50-2 | |
| Record name | 2-Ethyl-5-nitro-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol](/img/structure/B3060474.png)
![methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate](/img/structure/B3060475.png)
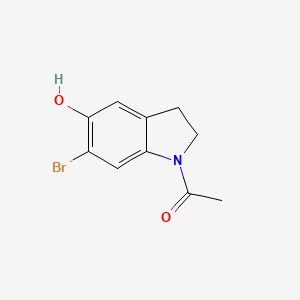
![4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde](/img/structure/B3060478.png)
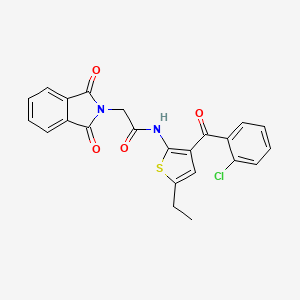


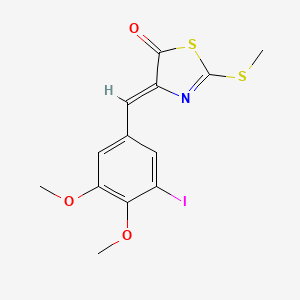
![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)
![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)

